molecular formula C11H14ClN3O2S B023186 N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride CAS No. 116970-50-4

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

Cat. No. B023186
M. Wt: 287.77 g/mol
InChI Key: ZAMCOVXWUOADQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminoethyl)isoquinoline-5-sulfonamide derivatives involves starting from 5-isoquinolinesulfonic acid. These derivatives exhibit vasodilatory action when evaluated in vivo, indicating their potential application in cardiovascular diseases. The potency of these derivatives is influenced by the alkylene group between the nonaromatic nitrogen atoms and the nature of alkylations on the nitrogen atoms (Morikawa, A., Sone, T., & Asano, T., 1989). Another approach involves a three-component reaction of N'-(2-alkynylbenzylidene)hydrazide, alkyne, and sulfonyl azide, efficiently generating 2-amino-H-pyrazolo[5,1-a]isoquinolines (Li, S., Luo, Y., & Wu, J., 2011).

Molecular Structure Analysis

The molecular structure of isoquinoline sulfonamide derivatives, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, reveals their selectivity and mechanism of action as protein kinase inhibitors. These molecules inhibit protein kinases by competing with ATP, with selectivity achieved through specific hydrophobic contacts and hydrogen bonds with the isoquinoline ring (Xu, R., Carmel, G., Kuret, J., & Cheng, X., 1996).

Chemical Reactions and Properties

Isoquinoline sulfonamides, including N-(2-aminoethyl)isoquinoline-5-sulfonamide, act as protein kinase inhibitors, affecting cellular processes such as cytotoxic T lymphocyte-mediated lysis and cellular proliferation. The efficacy of these compounds is linked to their ability to modulate protein kinase C activity, suggesting their significant role in biochemical signaling pathways (Juszczak, R., & Russell, J., 1989).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S.ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;/h1-4,6,8,14H,5,7,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMCOVXWUOADQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70151614
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)isoquinoline-5-sulfonamide hydrochloride

CAS RN

116970-50-4
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116970-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116970504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoquinolinesulfonamide, N-(2-aminoethyl)-, monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70151614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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